1-Amino-3-methoxypropan-2-ol
Description
Overview and Historical Context of Amino Alcohol Derivatives
Amino alcohols, also known as alkanolamines, are a class of organic compounds characterized by the presence of both an amino (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group attached to an alkane backbone. alfa-chemistry.comwikipedia.org This dual functionality imparts unique chemical properties, allowing them to react as both alcohols and amines. alfa-chemistry.com Their ability to form hydrogen bonds contributes to their high water solubility and boiling points. alfa-chemistry.comwikipedia.org
Historically, the synthesis and application of amino alcohols have been integral to the advancement of organic chemistry. They can be synthesized through various methods, including the reaction of amines with epoxides or the reduction of nitroalcohols derived from the condensation of formaldehyde (B43269) and nitroalkanes. alfa-chemistry.com 2-Aminoalcohols, in particular, are a significant subclass, often generated by reacting amines with epoxides. wikipedia.org
The versatility of amino alcohol derivatives has led to their use in a wide array of applications, from industrial solvents and high-boiling bases to intermediates in the synthesis of more complex molecules. alfa-chemistry.com Many natural products and pharmaceuticals contain the amino alcohol motif, highlighting their biological relevance. wikipedia.org For instance, the amino acids serine and hydroxyproline (B1673980) are technically amino alcohols. wikipedia.org
Significance of 1-Amino-3-methoxypropan-2-ol in Contemporary Chemical Research
This compound, a specific derivative of this class, serves as a valuable building block in modern organic synthesis. lookchem.com Its structure, which includes a primary amine, a secondary alcohol, and a methoxy (B1213986) group, allows for a range of chemical transformations. This trifunctional nature makes it a versatile intermediate for creating more complex molecules with specific desired properties.
A key area of its significance lies in chiral synthesis. The stereoisomers of this compound, such as the (R) and (S) enantiomers, are particularly important. lookchem.com These chiral molecules are used as building blocks for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where the stereochemistry of a drug molecule can determine its efficacy and safety. lookchem.com For example, the (R)-enantiomer is utilized in the synthesis of chiral amines and other amino alcohols and can act as a ligand in catalytic asymmetric synthesis. lookchem.com
Furthermore, derivatives of this compound are investigated for their potential biological activities. Research into similar amino alcohol structures suggests potential applications in areas like antimicrobial and antifungal agents. alfa-chemistry.comiris-biotech.de For instance, (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol, a related compound, is a key intermediate in the synthesis of the herbicide S-Metolachlor. google.comgoogle.com This highlights the role of the this compound scaffold in agrochemicals. lookchem.com
Scope and Objectives of Research on this compound
The primary objective of research on this compound is to explore and leverage its synthetic utility. lookchem.com A significant focus is on developing efficient and selective synthetic routes to its enantiopure forms. google.com For example, one patented process describes the synthesis of (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol from (R)-epichlorohydrin with a high yield. google.comgoogle.com
Another key research goal is to utilize this compound and its derivatives as chiral auxiliaries and ligands in asymmetric catalysis. alfa-chemistry.comlookchem.com The aim is to facilitate the production of enantiomerically pure compounds with high efficiency, which is a critical goal in modern synthetic chemistry. lookchem.com
Investigations also extend to the potential applications of compounds derived from this compound. This includes the synthesis and evaluation of new molecules for their biological activity, such as in the development of new pharmaceuticals or agrochemicals. alfa-chemistry.comlookchem.com The overarching goal is to expand the library of complex molecules that can be synthesized from this versatile building block, thereby opening up new avenues for scientific discovery and technological application.
Chemical Compound Information
| Compound Name |
| This compound |
| (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol |
| (R)-epichlorohydrin |
| Formaldehyde |
| Hydroxyproline |
| S-Metolachlor |
| Serine |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H11NO2 |
| Molecular Weight | 105.14 g/mol alfa-chemistry.com |
| Boiling Point | 197ºC at 760mmHg alfa-chemistry.com |
| Flash Point | 73ºC alfa-chemistry.com |
| Density | 1.025 g/cm³ alfa-chemistry.com |
| InChI Key | IDSWHVZEQHESIJ-UHFFFAOYSA-N alfa-chemistry.com |
| Canonical SMILES | COCC(CN)O |
| Hydrogen Bond Donor Count | 2 alfa-chemistry.com |
| Hydrogen Bond Acceptor Count | 3 nih.gov |
| Rotatable Bond Count | 3 alfa-chemistry.com |
| Topological Polar Surface Area | 55.5 Ų alfa-chemistry.com |
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-methoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-7-3-4(6)2-5/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSWHVZEQHESIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00918479 | |
| Record name | 1-Amino-3-methoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93372-65-7 | |
| Record name | 1-Amino-3-methoxypropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093372657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-3-methoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-3-methoxy-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Amino 3 Methoxypropan 2 Ol and Its Derivatives
Established Synthetic Routes to 1-Amino-3-methoxypropan-2-ol
The fundamental approach to synthesizing this compound involves the nucleophilic attack of ammonia (B1221849) on the epoxide ring of glycidyl (B131873) methyl ether. This reaction breaks the strained three-membered ether ring, resulting in the formation of the amino alcohol. The regioselectivity of the attack typically favors the least sterically hindered carbon of the epoxide, leading to the desired this compound structure.
The aminolysis of epoxides is a well-studied transformation, and its efficiency is highly dependent on the reaction conditions. Classical methods often required harsh conditions, such as high temperatures and the use of excess amine to achieve reasonable conversion. However, modern optimization strategies focus on milder and more efficient protocols.
Key parameters that are optimized include the choice of solvent, temperature, and the nature of the reactants. For instance, using polar mixed solvent systems, such as Dimethylformamide (DMF) and water, can facilitate the reaction, often eliminating the need for a catalyst. organic-chemistry.org Studies on related β-amino alcohol syntheses have shown that temperatures around 60°C can provide excellent conversion and selectivity for the desired mono-alkylated product, avoiding common side reactions like double alkylation. organic-chemistry.org Purification of the final product is typically achieved through standard laboratory techniques like distillation or crystallization. researchgate.net
Interactive Table: Optimized Conditions for Epoxide Aminolysis
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Polar aprotic (e.g., DMF/H₂O) | Enhances solubility and promotes reaction without a catalyst. organic-chemistry.org |
| Temperature | 50-60°C | Balances reaction rate with selectivity, minimizing byproducts. organic-chemistry.org |
| Reactant Ratio | Equimolar or slight excess of amine | Drives the reaction to completion while minimizing purification challenges. tandfonline.com |
| Catalyst | Often not required in polar solvents | Simplifies the process and reduces cost. organic-chemistry.org |
| Purification | Distillation or Crystallization | Standard methods to achieve high purity of the final product. researchgate.net |
To improve reaction rates, yields, and selectivity under milder conditions, various catalytic systems have been developed. These catalysts activate the epoxide ring, making it more susceptible to nucleophilic attack by the amine.
Solid base catalysts like Magnesium Oxide (MgO) and Calcium Oxide (CaO) have been shown to be effective in the ring-opening of epoxides with amines. rroij.com These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. MgO, in particular, has been reported to efficiently catalyze the aminolysis of a range of epoxides with both aromatic and aliphatic amines. rroij.com The basic sites on the surface of the metal oxide are believed to facilitate the deprotonation of the amine, increasing its nucleophilicity, or to coordinate with the epoxide, making it more electrophilic.
Ionic liquids (ILs) have emerged as novel and environmentally benign media for the synthesis of β-amino alcohols. researchgate.nettandfonline.com Imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) and pyridinium-based ILs like 1-ethylpyridinium trifluoroacetate (B77799) ([EtPy][TFA]) can serve as both the solvent and the catalyst. researchgate.nettandfonline.comrroij.com These reactions proceed smoothly under mild, neutral conditions, affording excellent yields and high regioselectivity. researchgate.net The dual role of the ionic liquid simplifies the reaction setup, and its low volatility and high thermal stability make it a recyclable and "green" alternative to traditional volatile organic solvents. tandfonline.com
The synthesis of amino alcohols via epoxide aminolysis is a robust and scalable process, widely used in the pharmaceutical and chemical industries for producing compounds like β-blockers. organic-chemistry.org The production of precursors such as 1-methoxy-2-propanol (B31579) is conducted on a large scale, with annual outputs reaching hundreds of thousands of tonnes, indicating the industrial viability of the related chemistry. lookchem.com
For large-scale production, batch reactors are common, but there is a growing trend towards continuous-flow processes. researchgate.netbohrium.com Continuous-flow systems using solid-acid or other heterogeneous catalysts offer superior control over reaction parameters, enhanced safety, and greater efficiency. bohrium.com A titania-zirconia supported molybdenum oxide catalyst, for example, has been used for the continuous-flow aminolysis of epoxides, demonstrating high durability and excellent yields. bohrium.com Such methods are promising for the industrial-scale synthesis of this compound, enabling efficient, safe, and cost-effective manufacturing.
Catalytic Approaches in this compound Synthesis
Stereoselective Synthesis of Enantiopure this compound and its Analogs
Many applications, particularly in the pharmaceutical industry, require enantiomerically pure forms of chiral molecules like this compound. tandfonline.com Stereoselective synthesis can be achieved either by using a chiral starting material (a "chiral pool" approach) or through asymmetric catalysis.
A common strategy involves starting with an enantiopure epoxide, such as (S)-benzyl glycidyl ether. The regioselective ring-opening of this chiral precursor with an appropriate nucleophile, followed by further chemical transformations, can yield the desired enantiopure amino alcohol, preserving the initial stereochemistry. google.com For example, the reaction of (S)-benzyl glycidyl ether with methanol (B129727) in the presence of a base like potassium hydroxide (B78521) yields the corresponding chiral secondary alcohol with high yield. google.com This intermediate can then be converted to the target amino alcohol.
Biocatalysis offers a powerful alternative for asymmetric synthesis. Enzymes like amine dehydrogenases (AmDHs) have been successfully employed for the reductive amination of prochiral ketones. bohrium.comtandfonline.com In a closely related synthesis, (S)-1-methoxypropan-2-amine was produced from 1-methoxypropan-2-one with a high conversion rate (up to 97.1%) and excellent enantiomeric excess (98.1%) using a native AmDH. bohrium.comtandfonline.com This biocatalytic approach was successfully scaled up to semi-preparative levels. bohrium.comtandfonline.com Furthermore, multi-enzyme cascades have been developed for the synthesis of enantiopure 1,2-amino alcohols from readily available precursors like L-phenylalanine, showcasing the versatility of enzymatic methods in generating chiral building blocks. acs.org
Interactive Table: Stereoselective Synthesis Approaches
| Method | Principle | Example Starting Material | Key Advantages |
|---|---|---|---|
| Chiral Pool Synthesis | Transfer of chirality from an enantiopure starting material. | (S)-benzyl glycidyl ether google.com | Predictable stereochemical outcome, utilizes readily available chiral precursors. google.com |
| Biocatalysis (AmDH) | Asymmetric reductive amination of a prochiral ketone. | 1-methoxypropan-2-one bohrium.comtandfonline.com | High enantioselectivity (>98% ee), mild reaction conditions, environmentally friendly. bohrium.comtandfonline.com |
| Biocatalysis (Multi-enzyme) | Sequential enzymatic reactions to build chirality. | L-phenylalanine acs.org | Can create complex chiral molecules from simple achiral or racemic precursors. acs.org |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
A stereoselective approach for synthesizing chiral amines involves the use of auxiliaries like (R)-phenylglycinol. In a typical sequence applicable to the synthesis of chiral aminopropanols, a ketone precursor, such as 1-methoxypropan-2-one, would be condensed with the chiral auxiliary to form a chiral intermediate, for instance, an oxazolidine (B1195125). The stereochemistry of the auxiliary directs the subsequent reduction of the imine or related functional group. The final step involves the reductive cleavage of the auxiliary, yielding the desired enantiomerically enriched amine. This strategy transfers the chirality from the auxiliary to the final product.
| Step | Description | Reagents/Intermediates | Purpose |
| 1 | Condensation | Ketone (e.g., 1-methoxypropan-2-one) + Chiral Auxiliary (e.g., (R)-phenylglycinol) | Formation of a chiral oxazolidine intermediate. |
| 2 | Diastereoselective Transformation | Reducing agent | Creation of the new stereocenter under the influence of the auxiliary. |
| 3 | Auxiliary Cleavage | Acid or catalytic hydrogenation | Removal of the chiral auxiliary to yield the chiral amine. |
Asymmetric Catalysis in Aminopropanol (B1366323) Preparation
Asymmetric catalysis utilizes chiral catalysts to produce an optically active product from a prochiral substrate. This approach is highly efficient as a small amount of catalyst can generate a large quantity of the chiral product.
Biocatalytic reductive amination using amine dehydrogenases (AmDHs) has emerged as a powerful method for preparing short-chain chiral amines and amino alcohols. frontiersin.orgwhiterose.ac.ukresearchgate.net Wild-type AmDHs, such as MsmeAmDH, have been shown to be effective in the asymmetric synthesis of (S)-1-methoxypropan-2-amine from 1-methoxypropan-2-one. frontiersin.orgwhiterose.ac.uk This biocatalytic process can achieve high conversions and excellent enantioselectivity, with enantiomeric excess (ee) values reported as high as 98.1% for (S)-1-methoxypropan-2-amine. frontiersin.orgwhiterose.ac.ukresearchgate.net The reaction typically uses an ammonia source and a cofactor like NAD(P)H. frontiersin.org Semi-preparative scale-ups have been successfully demonstrated, highlighting the industrial potential of this method. frontiersin.orgwhiterose.ac.uk
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |
| MsmeAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | 98.1% frontiersin.orgwhiterose.ac.ukresearchgate.net |
| CfusAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | 97.4% frontiersin.org |
| MicroAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | 97.9% frontiersin.org |
Enantioselective Synthesis via Aziridine (B145994) Intermediates (e.g., from Epichlorohydrin)
A well-established route to enantiopure aminopropanols involves the use of chiral epoxides, such as (R)-epichlorohydrin, which serve as versatile starting materials. googleapis.comgoogle.comgoogle.comarkat-usa.org This multi-step synthesis proceeds through a key aziridine intermediate.
The synthesis begins with the reaction of (R)-epichlorohydrin with an amine, for example, 2-ethyl-6-methylaniline, in a refluxing lower alcohol like methanol. googleapis.comgoogle.comvulcanchem.com This step results in the regioselective ring-opening of the epoxide to form an amino alcohol, (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol. googleapis.comgoogle.comgoogle.com
Next, this amino alcohol undergoes an intramolecular cyclization to form an aziridine ring. This is typically achieved through a Mitsunobu reaction, using reagents such as diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) in a solvent like toluene. googleapis.comgoogle.comvulcanchem.com This step yields the corresponding (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine. googleapis.comvulcanchem.com
The final step is the reductive opening of the strained aziridine ring. Catalytic hydrogenation of the aziridine intermediate leads to the formation of the target N-substituted this compound derivative, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (B41778), with high enantiomeric purity. google.comgoogle.com
Reaction Scheme: (R)-Epichlorohydrin → (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol → (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine → (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline googleapis.comgoogle.com
| Step | Starting Material | Key Reagents | Intermediate/Product | Yield/Purity |
| 1. Epoxide Ring Opening | (R)-Epichlorohydrin | 2-ethyl-6-methylaniline, Methanol | (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol | >95% googleapis.comgoogle.com |
| 2. Aziridine Formation | (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol | DIAD, Triphenylphosphine, Toluene | (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine | 75-80% vulcanchem.com |
| 3. Aziridine Ring Opening | (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine | H₂, Catalyst (e.g., Pd/C) | (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline | >75% yield, >99% ee google.com |
Synthesis of Structurally Related Aminopropanol Derivatives
The synthetic principles applied to this compound can be extended to a range of structurally related aminopropanols and their derivatives. These syntheses often rely on the versatility of β-lactam and aziridine chemistry. beilstein-journals.orgugent.benih.govresearchgate.net
Synthesis of 2-Amino-3-arylpropan-1-ols
The synthesis of 2-amino-3-arylpropan-1-ols can be achieved through the elaboration of β-lactams. beilstein-journals.orgugent.beresearchgate.netnih.gov Specifically, trans-4-aryl-3-chloro-β-lactams are used as precursors. beilstein-journals.orgresearchgate.netnih.gov These compounds are subjected to a reductive ring contraction using a reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether (Et₂O). ugent.benih.gov This transformation yields non-activated trans-2-aryl-3-(hydroxymethyl)aziridines. ugent.benih.gov Subsequent ring-opening of these aziridine intermediates, also mediated by LiAlH₄, furnishes the desired 2-amino-3-arylpropan-1-ols. ugent.benih.gov
Synthesis of Anti-2-amino-3-aryl-3-methoxypropan-1-ols
Starting from the same trans-2-aryl-3-(hydroxymethyl)aziridine intermediates used in section 2.3.1, the synthesis of anti-2-amino-3-aryl-3-methoxypropan-1-ols is accomplished through a different ring-opening strategy. beilstein-journals.orgugent.benih.govresearchgate.net Instead of using a hydride source, the aziridine ring is opened via a regio- and stereoselective methanolysis. beilstein-journals.orgugent.be Heating the aziridine in methanol under reflux conditions leads to the formation of the anti-configured 2-amino-3-aryl-3-methoxypropan-1-ols. beilstein-journals.orgnih.gov This method provides a straightforward route to these specific diastereomers. beilstein-journals.orgugent.benih.gov
Synthesis of 1-(2,3-Diaminopropyl)-1,2,3-triazoles
A modular approach is used for the synthesis of 1-(2,3-diaminopropyl)-1,2,3-triazoles, which combines aziridine chemistry with "click chemistry". beilstein-journals.orgresearchgate.netresearchgate.net The synthesis starts with 2-(azidomethyl)aziridines. beilstein-journals.orgresearchgate.net These precursors undergo a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with various terminal alkynes. beilstein-journals.orgresearchgate.net This highly efficient reaction selectively forms 2-[(1,2,3-triazol-1-yl)methyl]aziridines. beilstein-journals.orgresearchgate.net
The final step involves the regioselective ring-opening of the functionalized aziridine. beilstein-journals.orgresearchgate.netresearchgate.net Using a microwave-assisted protocol, the aziridine ring is opened by a dialkylamine, such as diethylamine, to yield the target 1-(2,3-diaminopropyl)-1,2,3-triazoles. beilstein-journals.orgresearchgate.net
| Derivative Class | Precursor | Key Transformation | Reagents |
| 2-Amino-3-arylpropan-1-ols | trans-2-Aryl-3-(hydroxymethyl)aziridine | Reductive ring opening | LiAlH₄ ugent.benih.gov |
| anti-2-Amino-3-aryl-3-methoxypropan-1-ols | trans-2-Aryl-3-(hydroxymethyl)aziridine | Methanolysis ring opening | Methanol, Heat beilstein-journals.orgnih.gov |
| 1-(2,3-Diaminopropyl)-1,2,3-triazoles | 2-[(1,2,3-Triazol-1-yl)methyl]aziridine | Nucleophilic ring opening | Diethylamine, Microwaves beilstein-journals.orgresearchgate.net |
Enzymatic Synthesis and Kinetic Resolutions of Chiral Amines
The synthesis of enantiomerically pure compounds such as the (R) or (S) isomers of this compound is of significant interest, particularly for their application as chiral building blocks in the pharmaceutical industry. lookchem.com Enzymes offer a powerful tool for stereoselective synthesis, enabling the production of single enantiomers with high purity through processes like direct enzymatic synthesis or the resolution of racemic mixtures.
Enzymatic Synthesis:
Enzymatic synthesis can be achieved using enzymes like transaminases. This method facilitates the stereoselective conversion of a prochiral ketone into a chiral amine. For instance, a process has been developed for preparing (S)-1-methoxy-2-aminopropane by reacting methoxyacetone (B41198) with a transaminase in the presence of 2-aminopropane, which serves as the amine donor. google.com In this reaction, the transaminase selectively produces the (S)-enantiomer of the amine, while the 2-aminopropane is converted to acetone. google.com This approach highlights a viable enzymatic route to chiral amino-methoxy-propane structures.
Kinetic Resolutions of Chiral Amines:
Kinetic resolution is a widely used enzymatic method for separating racemic mixtures of chiral amines. This technique relies on an enzyme's ability to selectively react with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the newly formed product.
Lipases are commonly employed for this purpose. Research has demonstrated the efficacy of Candida antarctica lipase (B570770) B (CaLB) in the kinetic resolution of racemic primary amines, including structures similar to this compound, such as 1-methoxypropan-2-amine. mdpi.comuobabylon.edu.iq In these resolutions, the lipase catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The choice of acylating agent and the immobilization of the enzyme can significantly influence the reaction's efficiency and selectivity. mdpi.comresearchgate.net
In one study, CaLB immobilized on magnetic nanoparticles (CaLB-MNPs) was used to catalyze the kinetic resolution of racemic 1-methoxypropan-2-amine. mdpi.comuobabylon.edu.iq The reaction was performed in both batch and continuous-flow modes, using various acylating agents. mdpi.comuobabylon.edu.iq The results indicated that while the immobilized enzyme was less active than the commercial Novozym 435 (N435), it exhibited higher enantioselectivity. researchgate.net The enantiomeric excess (ee) of the resulting amide product exceeded 80% under specific conditions. uobabylon.edu.iq
| Enzyme | Substrate | Acylating Agent | Mode | Key Findings |
|---|---|---|---|---|
| Candida antarctica Lipase B on Magnetic Nanoparticles (CaLB-MNPs) | (±)-1-methoxypropan-2-amine | Isopropyl 2-ethoxyacetate | Continuous-flow | Demonstrated successful kinetic resolution over a two-day period at 100 mM substrate concentration. mdpi.com |
| CaLB-MNPs | (±)-1-methoxypropan-2-amine | Diisopropyl malonate, Isopropyl 2-cyanoacetate, Isopropyl 2-ethoxyacetate | Batch | Achieved enantiomeric excess (ee) of the formed amide product >80%. uobabylon.edu.iq |
| Novozym 435 (Commercial CaLB) | (±)-1-methoxypropan-2-amine | Various activated acylating agents | Batch | Generally higher activity but sometimes lower enantioselectivity compared to CaLB-MNPs. researchgate.net |
Purification and Characterization Techniques for Synthetic Products
Following the synthesis of this compound or its derivatives, rigorous purification and characterization are essential to ensure the identity, purity, and enantiomeric excess of the final product.
Purification Techniques:
The method of purification depends on the physical properties of the product and the nature of the impurities.
Column Chromatography: This is a standard and highly effective technique for purifying organic compounds. For example, a derivative, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, was successfully purified by silica (B1680970) gel column chromatography using a petroleum ether/ethyl acetate (B1210297) solvent system. google.com
Distillation and Crystallization: These are common industrial-scale methods for purifying products. Distillation is suitable for liquid compounds with sufficient volatility, while crystallization is used for solid compounds, often resulting in high purity. The hydrochloride salt of (S)-1-Amino-3-methoxypropan-2-ol is a solid, suggesting crystallization is a viable purification method for its salt form. bldpharm.com
Characterization Techniques:
A suite of analytical methods is used to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. For a derivative of this compound, specific chemical shifts (δ) in both ¹H and ¹³C NMR spectra confirmed the expected arrangement of atoms. google.com
Mass Spectrometry (MS): MS analysis is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. For the derivative (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, mass spectrometry showed a peak at m/z 208, corresponding to the protonated molecule [M+1]⁺. google.com
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. In the same derivative, characteristic absorption bands were observed for N-H bonds (3409 cm⁻¹) and C-O bonds (1103 cm⁻¹), among others, confirming its functional group composition. google.com
Chiral High-Performance Liquid Chromatography (HPLC): This is a crucial technique for determining the enantiomeric excess (ee) of a chiral compound. The separation is performed on a chiral stationary phase. For the aforementioned derivative, chiral HPLC analysis confirmed an enantiomeric excess of over 99%. google.com Other advanced liquid chromatography techniques like LC-MS and UPLC are also used for analysis and quality control of related compounds. bldpharm.com
| Technique | Purpose | Example Application |
|---|---|---|
| Silica Gel Column Chromatography | Purification | Used to purify (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline. google.com |
| Crystallization | Purification | A potential method for purifying solid derivatives like hydrochloride salts. bldpharm.com |
| ¹H and ¹³C NMR | Structural Elucidation | Confirmed the structure of a synthetic derivative. google.com |
| Mass Spectrometry (MS) | Molecular Weight Determination | Confirmed the molecular weight of a synthetic derivative. google.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Identified key functional groups in a synthetic derivative. google.com |
| Chiral HPLC | Enantiomeric Purity (ee) Determination | Determined the ee of a chiral derivative to be >99%. google.com |
Chemical Reactivity and Transformation Studies of 1 Amino 3 Methoxypropan 2 Ol
Reaction Pathways and Mechanisms
The presence of both an amino and a hydroxyl group allows for a range of reaction pathways, including oxidation, reduction, and nucleophilic substitution.
The secondary alcohol group in 1-Amino-3-methoxypropan-2-ol can be oxidized to form the corresponding ketone, 1-amino-3-methoxypropan-2-one. This transformation is typically achieved using common oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can facilitate this oxidation. The ether and amine groups are generally stable under these conditions, though strong oxidants could potentially lead to side reactions. The general reactivity profile for such amino alcohols indicates that oxidizing agents convert the alcohol moiety to aldehydes or ketones. lookchem.com
While the functional groups in this compound are already in a reduced state, the molecule itself can be a product of reduction reactions. Notably, it has been identified as a product resulting from the reductive fragmentation of 2-nitroimidazole (B3424786) radiosensitizers like misonidazole. nih.govresearchgate.net In this context, the reduction of the nitroimidazole ring leads to extensive cleavage, yielding this compound among other products. nih.gov This process underscores the stability of the compound under certain reductive conditions that are sufficient to break down more complex molecules. The formation of this compound in this manner involves the consumption of three electrons per molecule of the parent 2-nitroimidazole, suggesting a complex mechanism that may involve radical disproportionation or dimerization steps. nih.govresearchgate.net
The primary amine group of this compound is a potent nucleophile, readily participating in substitution reactions with electrophilic compounds. smolecule.com This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.
A key example is the nucleophilic substitution reaction with halogenoalkanes or other compounds with good leaving groups. savemyexams.com For instance, the amine group can attack an electrophilic carbon, displacing a leaving group to form a new carbon-nitrogen bond. This is exemplified in the synthesis of pharmaceutical intermediates, where this compound reacts with heteroaromatic halides.
Furthermore, a derivative, (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol, is synthesized via the nucleophilic attack of 2-ethyl-6-methyl aniline (B41778) on (R)-epichlorohydrin. google.comgoogleapis.comgoogle.com This reaction proceeds by the amine attacking one of the epoxide carbons, leading to ring-opening. This highlights the general reactivity of amines towards epoxides to form amino alcohols. google.comgoogleapis.comgoogle.comvulcanchem.com
Table 1: Synthesis of a this compound Derivative
| Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| (R)-Epichlorohydrin, 2-ethyl-6-methyl aniline | Methanol (B129727), Reflux (70°C, 6h), then crushed KOH (10°C, 8h) | (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol | >95% | google.comgoogle.com |
Derivatization Strategies for this compound
The functional groups of this compound offer straightforward pathways for derivatization, enabling the synthesis of a wide array of new chemical entities.
The primary amine of this compound can undergo condensation with carbonyl compounds, such as aldehydes and ketones, to form azomethine derivatives, also known as Schiff bases. biointerfaceresearch.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine (-C=N-) bond. undip.ac.id
This reaction is often catalyzed by acid and can be carried out in various solvents, such as ethanol. biointerfaceresearch.comnih.gov The formation of azomethines is a versatile method for creating new compounds with potential applications in various fields, including as intermediates for heterocyclic synthesis. nih.gov
Table 2: General Synthesis of Azomethine Derivatives
| Reactant A | Reactant B | Product Type | General Conditions | Reference |
|---|---|---|---|---|
| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Azomethine (Schiff Base) | Condensation, often with acid/base catalyst or dehydrating agent, in a suitable solvent like ethanol. | biointerfaceresearch.comnih.gov |
Both the amino and hydroxyl groups of this compound can be acylated to form amides and esters, respectively. The chemoselectivity of this acylation (N-acylation vs. O-acylation) can be influenced by the reaction conditions and the nature of the acylating agent.
Amidation (N-Acylation): The nucleophilic amine group readily reacts with carboxylic acids, acid chlorides, or esters to form amides. smolecule.com Lipase-catalyzed reactions have been shown to be highly effective for the enantioselective N-acylation of amino alcohols. mdpi.comrsc.org For example, Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, demonstrates excellent regioselectivity for the N-acylation of various amino alcohols. nih.gov Some studies suggest that lipase-catalyzed N-acylation may proceed through an initial O-acylation followed by a rapid intramolecular O- to N-acyl migration. nih.gov Organobase-catalyzed amidation of esters with amino alcohols has also been reported as a mild and efficient method. acs.orgresearchgate.net
Esterification (O-Acylation): The hydroxyl group can be esterified by reacting with carboxylic acids or their derivatives, often under acidic conditions or using a catalyst. evitachem.com Lipases are also widely used for the kinetic resolution of racemic alcohols via enantioselective O-acylation. mdpi.comanr.fr The choice of the acyl donor and solvent can significantly impact the efficiency and selectivity of the enzymatic esterification. anr.fr For instance, lipase PS-C II has been used for the acylation of N-acylated amino alcohols. researchgate.net
Table 3: Acylation Reactions of Amino Alcohols
| Reaction Type | Functional Group Targeted | Acylating Agent | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|---|
| Amidation | Primary Amine (-NH2) | Carboxylic Acid/Ester | Amide | Lipase (e.g., Novozym 435), Organobase | nih.govacs.org |
| Esterification | Hydroxyl (-OH) | Carboxylic Acid/Ester | Ester | Acid catalyst, Lipase (e.g., CALB) | evitachem.comanr.fr |
Cycloaddition Reactions and Heterocycle Formation
While direct participation in concerted cycloaddition reactions has not been extensively documented for this compound, its bifunctional nature makes it a valuable precursor for the construction of various heterocyclic systems through sequential reactions. Its primary amino group and secondary hydroxyl group can be leveraged to build complex molecular architectures, particularly in the synthesis of pharmacologically relevant scaffolds.
Research has demonstrated the role of this compound as a key building block in the synthesis of substituted nitrogen-containing heterocycles. It is particularly utilized in reactions where its primary amine acts as a nucleophile to displace a leaving group on a heterocyclic core, thereby forming a new carbon-nitrogen bond and incorporating the methoxypropanol (B72326) side chain.
An important application is in the preparation of advanced benzodiazepine (B76468) derivatives. google.comgoogle.com In these syntheses, the amino group of this compound is used to introduce the N-(2-hydroxy-3-methoxypropyl) substituent onto the benzodiazepine skeleton. This transformation is typically achieved by reacting it with a suitable precursor where the amino group displaces a leaving group, leading to the formation of the target heterocyclic product. google.com
Similarly, this compound has been employed in the synthesis of bicyclic heteroaromatic compounds, such as substituted 1,6-naphthyridines, which are investigated for therapeutic applications. google.com In a documented example, it reacts with 8-bromo-5-chloro-1,6-naphthyridine (B1339532) in a nucleophilic aromatic substitution reaction. The primary amino group selectively displaces one of the halogen substituents on the naphthyridine ring to furnish the desired amino-substituted heterocycle. google.com
Although direct [3+2] or other cycloadditions involving the backbone of this compound are not prominently reported, analogous structures are known to participate in such transformations. For instance, related aziridines can be converted into 1,2,3-triazoles through a copper(I)-catalyzed azide-alkyne cycloaddition followed by ring-opening, a process that highlights the utility of the aminopropanol (B1366323) skeleton in forming five-membered heterocycles. beilstein-journals.orgresearchgate.net
The following table summarizes representative reactions where this compound is used to form heterocyclic compounds.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Ref |
| This compound | 7-chloro-2-(methylthio)-5-(pyridin-2-yl)-3H-benzo[e] google.comaablocks.comdiazepine | N/A | Stirred overnight | 3-((3S)-7-chloro-2-((2-hydroxy-3-methoxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e] google.comaablocks.comdiazepin-3-yl)methyl ester | google.com |
| This compound | 8-bromo-5-chloro-1,6-naphthyridine | DMSO | With DIPEA | 1-methoxy-3-((8-bromo-1,6-naphthyridin-5-yl)amino)propan-2-ol | google.com |
Chemo- and Regioselectivity in Reactions of this compound
The chemical behavior of this compound is governed by the presence of three distinct functional groups: a primary amine (-NH2), a secondary alcohol (-OH), and an ether (-OCH3). This arrangement allows for significant chemo- and regioselectivity in its transformations, as the reactivity of each site can be controlled by the choice of reagents and reaction conditions.
Chemoselectivity:
The most pronounced aspect of chemoselectivity is the differential reactivity of the primary amine versus the secondary alcohol. The primary amine is a stronger nucleophile than the hydroxyl group under neutral or basic conditions. This inherent difference is exploited in its reactions with electrophilic heterocyclic systems.
In the synthesis of benzodiazepine and naphthyridine derivatives, this compound undergoes selective N-alkylation. google.comgoogle.com The amino group preferentially attacks the electrophilic carbon on the heterocycle, displacing a halide or other leaving group, while the secondary alcohol remains unreacted. This selective reaction at the nitrogen atom highlights the chemoselectivity dictated by the relative nucleophilicity of the functional groups.
Conversely, under specific catalytic conditions, reactions can be directed towards the alcohol moiety. For instance, studies on the related compound 1-methoxypropan-2-ol have shown that the alcohol can be dehydrogenated over a nickel-on-silica catalyst to form a ketone intermediate. researchgate.net This suggests that with appropriate catalysts (e.g., oxidation catalysts), the secondary alcohol in this compound could be selectively oxidized to a ketone, leaving the amine group intact, especially if the amine is protected. The choice between N-alkylation and O-acylation or O-alkylation can thus be controlled, demonstrating the compound's versatile chemical nature.
Regioselectivity:
Regioselectivity in reactions involving this compound is primarily observed when it acts as a nucleophile attacking a molecule with multiple electrophilic sites. In the documented synthesis of a 1,6-naphthyridine (B1220473) derivative from 8-bromo-5-chloro-1,6-naphthyridine, the amine attacks the C5 position, displacing the chlorine atom, rather than the C8 position to displace the bromine atom. google.com This outcome is determined by the electronic properties and relative reactivity of the positions on the heterocyclic ring.
Furthermore, the synthesis of related amino alcohols often involves the highly regioselective ring-opening of an epoxide. For example, the synthesis of anti-2-amino-3-aryl-3-methoxypropan-1-ols proceeds via the methanolysis of a trans-2-aryl-3-(hydroxymethyl)aziridine, where the nucleophilic attack occurs stereoselectively. beilstein-journals.orgresearchgate.net Similarly, the synthesis of related 1-substituted propan-2-ols via the ring-opening of propylene (B89431) oxide with nucleophiles like phenothiazine (B1677639) proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide. beilstein-journals.org These examples from related syntheses underscore the principles of regiocontrol that govern the formation and reactions of such amino alcohol structures.
Advanced Applications of 1 Amino 3 Methoxypropan 2 Ol in Organic Synthesis
1-Amino-3-methoxypropan-2-ol as a Versatile Chiral Building Block
As a chiral building block, this compound is instrumental in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial for the biological activity and efficacy of the target molecule. lookchem.com Its enantiopure forms are particularly sought after for creating complex organic molecules with specific properties and functions. lookchem.com The compound's structure, featuring a primary amine, a secondary alcohol, and a methoxy (B1213986) group, allows for a variety of chemical modifications, rendering it a versatile intermediate for creating new chemical entities. smolecule.com
The distinct stereochemistry of this compound allows it to serve as a chiral auxiliary, guiding the formation of other chiral molecules like amino alcohols and amines. lookchem.com Its functional groups provide multiple reaction sites for oxidation, reduction, and substitution, enabling its integration into larger, more complex molecular frameworks. This versatility is essential in synthetic organic chemistry for building molecules with defined stereochemical configurations. lookchem.com
In the pharmaceutical industry, establishing the correct chirality is paramount, as different enantiomers of a drug can have vastly different therapeutic effects. This compound is employed as a chiral building block for the synthesis of enantiomerically pure bioactive compounds. lookchem.com Its integration into drug candidates helps ensure the desired therapeutic outcomes while minimizing potential side effects associated with inactive or harmful isomers. lookchem.com It serves as a precursor or intermediate in the synthesis of more complex active pharmaceutical ingredients. smolecule.com
A notable application of a derivative of this compound is in the agrochemical industry for the synthesis of S-Metolachlor, a widely used herbicide. The process involves the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (B41778), a key precursor to S-Metolachlor. google.comgoogle.com An efficient synthetic route starts with enantiopure (R)-epichlorohydrin and 2-ethyl-6-methyl aniline. google.comarkat-usa.org
The process involves the formation of an amino alcohol intermediate, (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol, which is structurally related to the title compound. google.comgoogle.comarkat-usa.org This demonstrates the utility of the aminomethoxypropanol scaffold in complex, multi-step syntheses where stereochemical control is critical for the biological activity of the final product. googleapis.com The synthesis aims for a high enantiomeric excess (ee) of over 99% for the final precursor, ensuring the efficacy of the resulting S-Metolachlor. google.comgoogle.com
Table 1: Key Steps in the Synthesis of S-Metolachlor Precursor
| Step | Reactants | Key Transformation | Product | Reference |
|---|---|---|---|---|
| 1 | (R)-epichlorohydrin, 2-ethyl-6-methyl aniline, Methanol (B129727) | Refluxing followed by treatment with KOH | (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol | google.com, google.com |
| 2 | (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol, DIAD, Triphenylphosphine (B44618) | Mitsunobu reaction (inversion of stereochemistry) | (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl) aziridine (B145994) | google.com, arkat-usa.org |
DIAD: Diisopropyl azodicarboxylate
This compound is also utilized as a reagent in the development of kinase inhibitors, which are a critical class of drugs for cancer treatment. google.com For instance, it has been used in the synthesis of bicyclic heteroaromatic compounds, such as 1,6-naphthyridine (B1220473) derivatives, designed to function as kinase inhibitors. google.com In one documented synthesis, this compound is reacted with a substituted 8-bromo-5-chloro-1,6-naphthyridine (B1339532) to create an intermediate in the development of potential cancer therapeutics. google.com The related compound 1-methoxy-2-propanol (B31579) is also noted as a reagent in the synthesis of protein kinase C inhibitors. atamanchemicals.comlookchem.com
Beyond pharmaceuticals and agrochemicals, this compound serves as an intermediate in the production of various specialty chemicals. smolecule.com These can include materials like surfactants and emulsifiers, where the combination of amino and alcohol functionalities provides useful properties. Its unique structure makes it a valuable component for manufacturing chemicals used in diverse industrial applications. smolecule.com
Precursor in Pharmaceutical Synthesis
Applications in Catalysis and Asymmetric Induction
The chiral nature of this compound makes it a candidate for use as a ligand in catalytic asymmetric synthesis. lookchem.com In this role, it can coordinate with a metal center to form a chiral catalyst. This catalyst can then direct a chemical reaction to favor the formation of one enantiomer over the other, leading to an enantiomerically pure product with high efficiency. lookchem.com Such applications are vital for the sustainable development of advanced materials and pharmaceuticals. lookchem.com Furthermore, enzymatic kinetic resolution, a form of biocatalysis, has been studied for the related compound 1-methoxypropan-2-amine, highlighting the importance of this structural class in asymmetric transformations. uobabylon.edu.iq
Biological and Medicinal Chemistry Research on 1 Amino 3 Methoxypropan 2 Ol
Investigation of Biological Activity
1-Amino-3-methoxypropan-2-ol serves as a versatile building block in the synthesis of more complex molecules and has been investigated for various biological activities. Its structure, which includes a primary amine, a hydroxyl group, and a methoxy (B1213986) group, allows for a range of molecular interactions, such as hydrogen bonding and hydrophobic interactions, which are key to its biological function. These functional groups enable it to interact with biological targets like enzymes and receptors, potentially modulating their activity and influencing biochemical pathways. evitachem.comsmolecule.com
Antimicrobial Properties and Mechanisms of Action
Preliminary investigations suggest that this compound and its related structures may possess antimicrobial capabilities. The mechanism is thought to involve the disruption of microbial cell membranes or interaction with key biological targets within the microbes. evitachem.com
While direct studies on the antibacterial efficacy of this compound are not extensively detailed in the available research, related compounds have shown potential. For instance, research into azomethine derivatives of the similar compound 2-amino-2-methyl-1-propanol (B13486) indicates potential efficacy against bacterial pathogens. This suggests that derivatives of this compound could also be effective antibacterial agents. One distributor lists the compound under the category of "Drug For antibacterial," though specific data on tested strains is not provided. fdc-chemical.com
Enzyme Modulation and Inhibition Studies
The structural features of this compound make it a candidate for enzyme modulation. The amino and hydroxyl groups can form hydrogen bonds with enzyme active sites, while the methoxy group can engage in hydrophobic interactions, collectively influencing enzyme conformation and activity. smolecule.com
Research indicates that compounds structurally similar to this compound have the potential to inhibit enzymes involved in critical metabolic pathways, suggesting they could be developed as therapeutic agents for cancer or metabolic disorders. For example, a derivative, rac-3-Octadecanamido-2-methoxypropan-1-ol Phosphocholine, has demonstrated strong inhibitory action against the growth of neoplastic cells in vitro and also inhibits Protein Kinase C, an enzyme family involved in various cellular signaling pathways that are often dysregulated in cancer. lgcstandards.com Furthermore, mutations in the enzyme Isocitrate Dehydrogenase 2 (IDH2) are found in certain cancers, and inhibiting these mutant enzymes is a therapeutic strategy. google.comgoogle.com The development of inhibitors for such enzymes is an active area of research where derivatives of this compound could potentially play a role. Amino acid metabolism reprogramming is a hallmark of cancer, and targeting enzymes within these pathways is a key therapeutic approach. nih.gov
The ability of this compound and its derivatives to modulate enzyme activity stems from their interaction with enzyme active sites. For example, amine dehydrogenases (AmDHs) are enzymes that can catalyze the synthesis of chiral amines. nih.govwhiterose.ac.uk The compound (S)-1-methoxypropan-2-amine, a closely related structure, is synthesized via the amination of 1-methoxypropan-2-one, a reaction catalyzed by AmDHs. nih.govwhiterose.ac.uk Modeling studies of these enzymes' active sites help to understand the basis for their stereoselectivity and how they accommodate substrates like 1-methoxypropan-2-one. nih.govwhiterose.ac.uk The interaction involves the precise positioning of the substrate within the active site, guided by the surrounding amino acid residues, which can be hydrophobic or hydrophilic. nih.gov
Antimalarial Activity of Derivatives
A significant area of investigation has been the antimalarial activity of derivatives of aminopropanols. Nitrogen-containing analogues of glycerol (B35011) have been identified as a novel class of antimalarials. researchgate.net Research has focused on the synthesis of various derivatives and evaluation of their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Specifically, derivatives such as anti-2-amino-3-aryl-3-methoxypropan-1-ols have been synthesized and evaluated for their antiplasmodial activity. researchgate.net Studies on derivatives of the related compound (2S)-2-amino-3-methoxypropan-1-ol have also shown significant inhibitory activity against malaria parasites, indicating their potential in the development of new antimalarial drugs. Although these compounds exhibited a range of activity, some showed moderate effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with IC₅₀ values of ≤25 μM. researchgate.net
Table 1: Investigated Biological Activities and Findings
| Biological Activity | Compound/Derivative Studied | Key Findings | Citations |
|---|---|---|---|
| Antimicrobial | Azomethine derivatives of 2-amino-2-methyl-1-propanol | Suggests potential efficacy of related compounds against bacterial pathogens. | |
| Enzyme Inhibition | rac-3-Octadecanamido-2-methoxypropan-1-ol Phosphocholine | Shows strong inhibitory action against neoplastic cell growth and Protein Kinase C. | lgcstandards.com |
| Enzyme Interaction | (S)-1-methoxypropan-2-amine | Synthesized by amine dehydrogenases; active site interactions studied. | nih.govwhiterose.ac.uk |
| Antimalarial | anti-2-amino-3-aryl-3-methoxypropan-1-ols | Moderate antiplasmodial activity against chloroquine-sensitive and resistant P. falciparum. | researchgate.net |
| Antimalarial | Derivatives of (2S)-2-amino-3-methoxypropan-1-ol | Showed promise as antimalarial agents with significant inhibitory activity. |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies involve systematically modifying parts of the molecule to identify which functional groups are crucial for its pharmacological effects. numberanalytics.com
Research into aminopropane derivatives has revealed that the nature and position of substituents significantly impact their bioactivity. A notable area of investigation has been their potential as antimalarial agents. In a study of anti-2-amino-3-aryl-3-methoxypropan-1-ols and related compounds, specific substitutions were found to be critical for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net
Key findings from these studies indicate:
Aromatic Ring Substituents : The presence of a chlorinated aromatic ring on the aminopropane skeleton appears to enhance antiplasmodial activity. researchgate.net
Amino Group Substituents : The type of substituent on the amino group can also modulate activity. For instance, the introduction of a dimethylamino group, as opposed to a diethylamino group, was suggested to potentially lead to better activity in some cases. researchgate.net
Importance of the Hydroxyl Group : In related 1-aryl-3-substituted propanol (B110389) derivatives, the hydroxyl group was found to be essential for antimalarial activity. Ketone intermediates lacking this OH group were inactive. mdpi.com
These findings are exemplified by the in vitro antiplasmodial activity of various functionalized aminopropanes against both chloroquine-sensitive (D10) and chloroquine-resistant (Dd2) strains of P. falciparum. researchgate.netbeilstein-journals.org
Table 1: In Vitro Antimalarial Activity of Functionalized Aminopropane Derivatives
| Compound ID | Derivative Class | Substituents | IC₅₀ (μM) vs P. falciparum D10 | IC₅₀ (μM) vs P. falciparum Dd2 |
|---|---|---|---|---|
| 6a | 2-Amino-3-arylpropan-1-ol | 4-Chlorophenyl | 11.3 | 8.5 |
| 9a | anti-2-Amino-1-arylpropan-1,3-diol | 4-Chlorophenyl | 13.5 | 13.6 |
| 9b | anti-2-Amino-1-arylpropan-1,3-diol | 4-Bromophenyl | 13.8 | 10.9 |
| 16a | 1-(2,3-Diaminopropyl)-1,2,3-triazole | N,N-Diethyl, 4-Chlorobenzyl | 25.9 | >50 |
| 16b | 1-(2,3-Diaminopropyl)-1,2,3-triazole | N,N-Diethyl, 4-Methoxybenzyl | 19.8 | >50 |
| 16f | 1-(2,3-Diaminopropyl)-1,2,3-triazole | N,N-Dimethyl, 4-Chlorobenzyl | 23.3 | 12.3 |
Data sourced from D'hooghe et al., Beilstein J. Org. Chem., 2011. researchgate.netbeilstein-journals.org
The this compound molecule contains a chiral center at the C-2 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) isomers). The spatial arrangement of atoms, or stereochemistry, is a critical factor in medicinal chemistry, as biological targets like enzymes and receptors are themselves chiral. u-szeged.huresearchgate.net Consequently, different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
The significance of stereochemistry in aminopropanol (B1366323) derivatives is highlighted by several findings:
Enantiopurity and Bioactivity : In studies of aminopropane derivatives with antimalarial properties, it was noted that the compounds were synthesized as racemates (an equal mixture of both enantiomers). Researchers suggested that enantiomerically pure versions could exhibit superior activity. researchgate.net
Chiral Building Blocks : The enantiopure forms, such as (S)-2-amino-3-methoxypropan-1-ol, are valuable as chiral building blocks in the synthesis of complex, enantiomerically pure pharmaceutical compounds.
Stereoselective Transport : The transport of drugs across biological membranes can also be stereoselective. Studies on aryloxy aminopropanol drugs, a class that includes many beta-blockers, have shown that the transport of different enantiomers across Caco-2 cell monolayers (an in vitro model of the human intestine) can vary significantly. researchgate.net For example, the efflux ratio for (R)-(+)-celiprolol was found to be substantially higher than for its (S)-(-) enantiomer, indicating stereoselective transport mechanisms. researchgate.net
Role in Drug Discovery and Development
The this compound scaffold is a valuable starting point in drug discovery, serving as a versatile intermediate for creating more complex molecules with potential therapeutic value. ontosight.ai
Derivatives based on the aminopropanol core have been investigated for a variety of therapeutic applications:
Antimalarial Activity : As detailed previously, functionalized aminopropanes have shown moderate antiplasmodial activity, making them of interest in the search for new treatments for malaria, a disease with growing drug resistance. researchgate.netbeilstein-journals.org Further work has led to the development of diaminopropanol compounds with enhanced bioactivity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. cdri.res.in
Anticancer and Antiviral Agents : The broader class of aminopropanols serves as an integral component in the synthesis of drugs targeting cancer and viral infections. For example, newly patented aminoalkanol derivatives have been studied for their potential anticancer activity via the inhibition of prostate acid phosphatase. nih.gov
Antimicrobial Activity : Derivatives of the related 2-amino-2-methyl-1-propanol have shown effectiveness against certain bacterial strains, suggesting the potential of this chemical class in developing new antibacterial agents.
Neuroprotective Properties : Certain aminopropanol derivatives, such as 1-(3,6-dibromo-9H-carbazol-9-yl)-3-methoxypropan-2-ol, have been included in patents for neuroprotective compounds, potentially for treating conditions like traumatic brain injury. google.com
In drug discovery, a "lead compound" is a molecule that shows a desired biological activity and serves as the starting point for modification to improve potency, selectivity, and pharmacokinetic properties. numberanalytics.com The process of chemically altering a lead compound to produce a viable drug candidate is known as lead optimization. mdpi.comnih.gov
The aminopropanol scaffold has served as the core for such optimization efforts. Research in antimalarial drug discovery provides a clear example of this process. Initial "hit" compounds based on the aminopropane structure are identified, and then SAR studies guide the synthesis of new analogues. nih.gov For instance, starting with a basic 2-amino-3-arylpropan-1-ol structure, researchers have systematically introduced different substituents to create a library of related compounds with improved activity. researchgate.netmdpi.combeilstein-journals.org This iterative process led to the identification of diaminopropanol derivatives with significantly enhanced antimalarial potency, demonstrating successful lead optimization. cdri.res.in
Table 2: Example of Lead Optimization in Aminopropanol-based Antimalarials
| Compound Class | Key Structural Feature | IC₅₀ Range vs P. falciparum (3D7 Strain) (µM) |
|---|---|---|
| Aminopropanol Derivatives | Single amino group | 0.12 - 0.78 |
| Di-aminopropanol Derivatives | Additional amino group incorporated | 0.04 - 0.25 |
Data sourced from CSIR-CDRI Annual Report 2019-2020. cdri.res.in
Biochemical Assay Applications
Beyond its role as a synthetic building block, this compound and its derivatives are utilized as tools in biochemical research. They can be employed as reagents in biochemical assays to probe the function of enzymes and other biomolecules.
Specific applications include:
Enzyme Inhibition Studies : Aminoalkanol derivatives have been used to study enzyme kinetics. For example, capillary electrophoresis was used as an assay method to investigate the inhibition of acid phosphatase by new aminoalkanol derivatives. By constructing Lineweaver-Burk plots, researchers were able to determine that the compounds acted as competitive inhibitors and calculate their respective inhibition constants (Kᵢ). nih.gov This type of assay is crucial for understanding a drug's mechanism of action at the molecular level.
Probing Mechanisms of Action : In antimalarial research, derivatives of aminopropanols are used in assays to determine how they kill the parasite. One such biochemical assay is the ferriprotoporphyrin biocrystallization inhibition test (FBIT). This assay measures the ability of a compound to inhibit the formation of hemozoin, a crystalline substance that the malaria parasite produces to detoxify heme. Inhibition of this process is a known mechanism of action for drugs like chloroquine. mdpi.com
Enzyme Modulation : The functional groups of aminopropanols allow them to interact with the active sites of enzymes, potentially modulating their activity. This makes them useful as model compounds for studying enzyme-catalyzed reactions and metabolic pathways.
Interaction with Enzymes and Biomolecules
Research into the direct interaction of this compound with specific enzymes and biomolecules is not extensively documented in publicly available literature. Its significance in biological and medicinal chemistry is primarily recognized through its use as a chiral building block for the synthesis of more complex, biologically active compounds. lookchem.com The stereochemistry of its chiral (R)-enantiomer is particularly valuable in creating enantiopure pharmaceuticals, which can lead to desired therapeutic effects with minimal side effects. lookchem.com
A key area where this compound serves as a crucial intermediate is in the development of short-acting benzodiazepine (B76468) derivatives. google.comgoogle.com These synthesized derivatives are designed to interact with specific biological targets, such as the GABA-A receptor, to produce effects like sedation and anesthesia. google.com For instance, this compound has been used as a reactant in the synthesis of 3-((3S)-7-chloro-2-((2-hydroxy-3-methoxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e] taylorandfrancis.comsci-hub.sediazepin-3-yl)methyl propionate, a complex benzodiazepine. google.comgoogle.com
Furthermore, a structurally related compound, [1-(2-aminoimidazol-1-yl)-3-methoxypropan-2-ol] (AIM), has been identified as a major metabolite of the radiosensitizing drug Misonidazole. taylorandfrancis.comsci-hub.senih.gov The formation of AIM occurs through the reduction of Misonidazole's nitro group, a reaction carried out by gut microbiota and in hypoxic tumor cells. taylorandfrancis.comnih.govnih.gov This indicates that the core structure of this compound is part of a molecule that undergoes significant enzymatic transformation in biological systems. AIM itself is further hydrolyzed to form urea (B33335) and another metabolite, (2-hydroxy-3-methoxypropyl)-guanidine. nih.govidrblab.net
The metabolic pathway of the related compound Misonidazole highlights how a molecule containing the this compound backbone can be processed by biological systems.
Table 1: Metabolic Reactions Involving a Derivative of this compound
This table outlines the metabolic transformation of Misonidazole, which results in a metabolite featuring a core structure similar to this compound.
| Parent Compound | Metabolic Reaction | Resulting Metabolite(s) | Biological System |
| Misonidazole | Nitro-group reduction | [1-(2-aminoimidazol-1-yl)-3-methoxypropan-2-ol] (AIM) | Anaerobic bacteria (gut microbiota), Hypoxic cancer cells |
| [1-(2-aminoimidazol-1-yl)-3-methoxypropan-2-ol] (AIM) | Hydrolysis | Urea, (2-hydroxy-3-methoxypropyl)-guanidine (G) | Anaerobic bacteria (gut microbiota), Hypoxic cancer cells |
Data sourced from multiple studies on Misonidazole metabolism. nih.govidrblab.net
Computational and Theoretical Studies of 1 Amino 3 Methoxypropan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules like 1-Amino-3-methoxypropan-2-ol.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study molecular interactions. While specific DFT studies focused exclusively on the molecular interactions of this compound are not extensively documented in publicly available literature, the principles of DFT are used to analyze similar molecules. Such studies on analogous amino alcohols often investigate how functional groups interact. For instance, in related compounds, DFT calculations are used to explore the interplay between hydroxyl, amino, and ether groups, which dictates the molecule's conformational preferences and its ability to interact with other molecules or surfaces. These interactions are fundamental to the molecule's behavior in various chemical environments. researchgate.netnih.gov
The electronic properties of a molecule are key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.
For molecules with amino and hydroxyl groups, the HOMO is often localized on the nitrogen and oxygen atoms due to their lone pairs of electrons, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed across the carbon backbone. Although specific HOMO-LUMO energy values for this compound require dedicated calculations, analysis of similar structures suggests that the presence of both electron-donating (amino, hydroxyl) and ether groups influences the electronic landscape, making it a versatile chemical intermediate. tandfonline.comespublisher.com
Table 1: Conceptual Electronic Properties of this compound This table is based on general principles of computational chemistry applied to the functional groups present in the molecule, as specific published data for this compound is not available.
| Parameter | Description | Expected Locus on this compound |
| HOMO | Highest Occupied Molecular Orbital; region of electron donation (nucleophilicity). | Primarily on the lone pairs of the nitrogen and oxygen atoms. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity). | Distributed across the C-N, C-O, and C-C antibonding orbitals. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | A smaller gap suggests higher reactivity. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This approach provides a dynamic picture of molecular behavior and interactions.
While specific MD studies detailing the adsorption of this compound on metallic surfaces are not found in the available literature, this technique is commonly employed for similar functionalized molecules, particularly in the field of corrosion inhibition. tandfonline.comresearchgate.netresearchgate.net In such simulations, a model of a metallic surface (like iron or copper) is constructed, and the behavior of the inhibitor molecule at the interface is simulated. The amino and hydroxyl groups of this compound would be expected to act as key adsorption centers, donating electrons to the vacant d-orbitals of the metal and forming a protective layer. MD simulations can calculate adsorption energies, revealing the stability of the adsorbed layer and the orientation of the molecule on the surface. espublisher.comresearchgate.net
Mechanism of Action Elucidation at the Molecular Level
Understanding how a molecule functions at the most fundamental level often involves a detailed analysis of its non-covalent interactions, especially hydrogen bonding.
This compound possesses functional groups capable of both donating and accepting hydrogen bonds. The hydroxyl (-OH) and amino (-NH₂) groups are hydrogen bond donors, while the oxygen atoms in the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atom in the amino group, can act as hydrogen bond acceptors. alfa-chemistry.com
This capacity for hydrogen bonding is critical to its interactions with other molecules, such as solvents or biological targets. DFT calculations on similar amino alcohols, like 2-aminoethanol and 3-aminopropanol, have shown that intramolecular hydrogen bonds (where the bond forms within the same molecule) can significantly influence the molecule's preferred three-dimensional shape (conformation). researchgate.netnih.gov In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the amino group, or between the amino group and the ether oxygen. These interactions are crucial for its function in various applications, from acting as a solvent to its role in biochemical processes. nih.gov
Hydrophobic Interactions
The molecular structure of this compound contains both hydrophilic (amino and hydroxyl groups) and hydrophobic (methoxy group) moieties, allowing for a range of molecular interactions. The methoxy group (-OCH₃) in particular is capable of participating in hydrophobic interactions. These non-polar interactions can influence the compound's behavior in biological systems, potentially affecting processes such as the dynamics of cell membranes and the conformation of proteins. In the context of drug design and synthesis, where this compound is used as a building block, the potential for hydrophobic interactions with the active sites of target proteins is a key consideration. google.com
Table 1: Molecular Moieties and Associated Interactions
| Functional Group | Moiety | Type of Interaction | Potential Biological Influence |
|---|---|---|---|
| Amino | -NH₂ | Hydrogen Bonding | Enzyme activity, protein interactions |
| Hydroxyl | -OH | Hydrogen Bonding | Enzyme activity, protein interactions |
Modulation of Enzymatic Pathways and Cellular Processes
Theoretical and experimental studies indicate that this compound and its derivatives can modulate various enzymatic pathways and cellular processes. Its utility as a chemical intermediate has been demonstrated in the synthesis of molecules targeting significant signaling pathways involved in disease, particularly in cancer.
One notable application is in the creation of antagonists for the SHP2 enzyme. google.com SHP2, a non-receptor protein tyrosine phosphatase, is a critical component in multiple signaling pathways that regulate cellular processes such as proliferation, differentiation, and migration. google.com By serving as a structural component in the synthesis of pyrimidinone derivatives, this compound contributes to the development of potent SHP2 inhibitors. google.com These inhibitors can, in turn, affect downstream pathways like the Ras-mitogen-activated protein kinase (MAPK) and JAK-STAT pathways, which are vital for cell growth and survival. google.com
Furthermore, this compound has been utilized in the synthesis of immunomodulatory compounds that act as inhibitors of the PD-1/PD-L1 protein-protein interaction. google.com The binding of the PD-L1 ligand to the PD-1 receptor on T cells suppresses immune responses, a mechanism that can be exploited by cancer cells to evade immune destruction. google.com Compounds synthesized using this compound can block this interaction, thereby restoring T cell activation and enhancing the immune response against tumors. google.com
The compound has also been identified as a degradation product resulting from the extensive ring cleavage of misonidazole, a substance used in imaging hypoxic cells. researchgate.net Hypoxia is a common feature of solid tumors and is linked to resistance to therapy and prognosis. researchgate.net
Table 2: Examples of Cellular Pathways Modulated by Derivatives of this compound
| Target Pathway/Process | Associated Disease/Function | Role of this compound |
|---|---|---|
| SHP2 Signaling Pathway | Cancer (cell proliferation, survival) | Building block for SHP2 inhibitors google.com |
| PD-1/PD-L1 Immune Checkpoint | Cancer, Infectious Diseases | Precursor for PD-1/PD-L1 interaction inhibitors google.com |
Future Directions and Emerging Research Avenues for 1 Amino 3 Methoxypropan 2 Ol
Novel Synthetic Approaches and Catalyst Development
The synthesis of chiral amino alcohols, including 1-Amino-3-methoxypropan-2-ol, is a focal point of modern organic chemistry. Future research is centered on developing more efficient, selective, and scalable synthetic routes. Key strategies include asymmetric hydrogenation, transfer hydrogenation, and reductive coupling, which are valued for their atom economy.
Recent breakthroughs have seen the development of sophisticated catalysts based on metals like Iridium, Rhodium, Ruthenium, and Cobalt, which can achieve high yields and excellent enantioselectivities (up to >99% ee). researchgate.netacs.org For instance, Iridium-catalyzed asymmetric hydrogenation of α-amino ketones has emerged as a powerful method for producing chiral vicinal amino alcohols with high precision. Another promising frontier is the use of flow chemistry, which offers superior control over reaction conditions and facilitates multi-step syntheses in a continuous, automated fashion, thereby improving efficiency and safety. rsc.org
| Catalyst Type | Synthetic Strategy | Key Advantages | Reported Enantioselectivity |
|---|---|---|---|
| Iridium-based Catalysts | Asymmetric Hydrogenation | High efficiency, excellent diastereo- and enantioselectivity. | Up to >99% ee researchgate.net |
| Ruthenium-based Catalysts | Asymmetric Transfer Hydrogenation | Avoids pressurized hydrogen gas, suitable for unprotected amines. acs.org | >99% ee acs.org |
| Rhodium-based Catalysts | Enantioselective Hydrogenation | Effective for O-substituted enamides to produce amino alcohol derivatives. | Excellent enantioselectivities reported |
| Biocatalysts (e.g., Amine Dehydrogenases) | Biocatalytic Reductive Amination | Mild reaction conditions, high stereoselectivity, environmentally friendly. frontiersin.org | Up to 98.1% ee for (S)-1-methoxypropan-2-amine frontiersin.org |
Exploration of New Biological Targets and Therapeutic Applications
While this compound is not primarily known for its direct biological activity, it serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. scbt.com Patent literature indicates its use in creating compounds targeting significant diseases. For example, it has been incorporated into the synthesis of novel immunomodulators designed to interact with the PD-L1 pathway, which is a key target in cancer immunotherapy. google.com
Furthermore, this compound is a building block for pyrimidinone derivatives that act as SHP2 antagonists, another important target in oncology for treating hyperproliferative disorders. google.com Its structural motif is also found in the development of short-acting benzodiazepine (B76468) derivatives for anesthesia. google.com The broader class of propanolamines has been investigated for activity at beta-adrenoceptors, suggesting a potential, yet unexplored, avenue for cardiovascular applications. nih.govresearchgate.net Future research will likely focus on synthesizing libraries of derivatives based on the this compound scaffold to screen for new biological targets and therapeutic uses.
Integration into Advanced Materials Science
The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it an attractive monomer for polymer chemistry and materials science. scbt.com Amino alcohols are integral to developing functional polymers, surfactants, and specialized coatings. scbt.com
A significant emerging application is in the creation of biodegradable and biocompatible polymers for biomedical use. Research on similar amino alcohols, such as 1,3-diamino-2-propanol, has led to the development of poly(ester amide) elastomers. nih.govnih.gov These materials exhibit robust, tunable mechanical properties and are suitable for tissue engineering scaffolds due to their biocompatibility and controlled degradation rates. nih.govnih.gov The amine groups present in these polymers offer reactive sites for further chemical modification, allowing for the attachment of bioactive molecules. nih.gov Future work could involve incorporating this compound into similar polymer networks to create novel materials with unique thermal, mechanical, and biomedical properties.
Sustainable Synthesis and Green Chemistry Initiatives
The push towards environmentally friendly chemical processes is a major driver of innovation in the synthesis of this compound. Green chemistry initiatives focus on reducing waste, avoiding hazardous reagents, and using renewable resources. Biocatalysis stands out as a leading green approach. The use of enzymes, such as amine dehydrogenases (AmDHs), allows for the synthesis of chiral amines and amino alcohols under mild aqueous conditions with high selectivity. frontiersin.orgresearchgate.net Notably, wild-type AmDHs have been shown to be effective in the synthesis of (S)-1-methoxypropan-2-amine, a close structural analog, demonstrating the viability of this route. frontiersin.org
Other sustainable strategies include:
Base-Metal Catalysis : Replacing precious metal catalysts (e.g., Iridium, Ruthenium) with abundant and less toxic base metals like Manganese is a key goal. researchgate.net
Photoredox Catalysis : Utilizing visible light to drive reactions in environmentally benign solvents like water represents a cutting-edge approach. rsc.org
Tandem Reactions : Designing one-pot reaction sequences that avoid the isolation of intermediates can significantly reduce solvent usage and waste generation. rsc.org
Application of Artificial Intelligence and Machine Learning in Research
Artificial Intelligence (AI) and Machine Learning (ML) are poised to dramatically accelerate research and development involving this compound and its derivatives. These computational tools can analyze vast datasets to predict molecular properties, design novel compounds, and optimize synthetic pathways. aragen.comnih.gov
Key applications of AI in this context include:
De Novo Drug Design : Generative AI models can design novel molecules based on the this compound scaffold that are optimized for binding to specific biological targets. aragen.com
Property Prediction : ML algorithms can predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of new derivatives, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov
Synthesis Planning : AI tools can retrospectively analyze complex molecules to propose the most efficient and cost-effective synthetic routes, potentially identifying novel catalyst and reaction conditions. mit.edu
Target Identification : By analyzing biological data, AI can help identify new potential protein targets for which derivatives of this compound might show high affinity and therapeutic potential. nih.govmdpi.com
The integration of AI promises to reduce the time and cost of discovery, shifting the paradigm from iterative experimentation to data-driven, predictive science. mit.edu
Q & A
What are the optimal synthetic routes for 1-Amino-3-methoxypropan-2-ol, and how do reaction conditions influence yield and purity?
Basic:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, introducing the methoxy group via alkylation of a hydroxyl precursor under inert conditions (e.g., nitrogen atmosphere) at 60–80°C using methoxy-containing reagents like methyl iodide . Purification via fractional distillation or recrystallization ensures >90% purity.
Advanced:
Controlled temperature gradients (e.g., slow heating from 25°C to 80°C) minimize side reactions like over-alkylation. Catalytic systems such as phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance methoxy group incorporation efficiency by 15–20% . Comparative studies show solvent polarity (e.g., DMF vs. THF) impacts reaction kinetics, with polar aprotic solvents favoring higher yields (85% vs. 72%) .
How do the functional groups in this compound influence its reactivity in oxidation and substitution reactions?
Basic:
The amino (-NH₂) and methoxy (-OCH₃) groups drive nucleophilic substitution and oxidation. For example:
- Oxidation: KMnO₄ in acidic conditions converts the secondary alcohol to a ketone, while milder agents like PCC yield aldehydes .
- Substitution: The amino group reacts with electrophiles (e.g., alkyl halides) to form secondary amines .
Advanced:
Steric hindrance from the methoxy group slows substitution at the β-carbon. Kinetic studies reveal a 30% reduction in reaction rate compared to non-methoxy analogs. DFT calculations suggest electron-donating effects of -OCH₃ stabilize transition states in SN2 mechanisms, favoring intramolecular cyclization products .
What methodologies are used to study the compound’s interactions with biomolecules, such as enzymes or DNA?
Basic:
- Enzyme inhibition assays: Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase inhibition via Ellman’s method) .
- Docking simulations: Predict binding affinities with enzymes like cytochrome P450 using AutoDock Vina .
Advanced:
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, revealing entropy-driven interactions with DNA G-quadruplexes (ΔG = -8.2 kcal/mol) . Site-directed mutagenesis identifies key residues (e.g., His⁷⁵ in trypsin) critical for binding, validated by X-ray crystallography .
How does stereochemistry affect the compound’s biological activity and synthetic pathways?
Basic:
Chiral centers influence pharmacokinetics. Racemic mixtures are resolved via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases .
Advanced:
The (R)-enantiomer shows 3x higher affinity for serotonin receptors than the (S)-form, confirmed by radioligand binding assays . Asymmetric synthesis using Evans’ oxazaborolidine catalysts achieves 95% enantiomeric excess (ee) .
How can researchers resolve contradictions in reported reaction outcomes or bioactivity data?
Basic:
- Reproducibility checks: Standardize solvent grades (HPLC vs. technical grade) and moisture levels (<50 ppm H₂O).
- Control experiments: Verify reagent purity via NMR or LC-MS .
Advanced:
Meta-analyses of published data identify pH as a critical variable: reactions at pH 7–8 favor amine protonation, reducing nucleophilicity by 40% . Machine learning models (e.g., Random Forest) predict bioactivity outliers by training on datasets like ChEMBL, highlighting impurities as a key confounder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
